REACTION_CXSMILES
|
[Cl:1]C1C=CC=C(C(OO)=O)C=1.[CH2:12]([N:15]([CH:30]([CH3:37])[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)[S:16]([C:19]1[CH:24]=[CH:23][C:22]([C:25](=[O:29])N(C)C)=[CH:21][CH:20]=1)(=[O:18])=[O:17])[CH:13]=[CH2:14]>C(Cl)(Cl)Cl>[CH3:12][NH:15][CH3:30].[CH2:12]([N:15]([CH:30]([CH3:37])[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)[S:16]([C:19]1[CH:24]=[CH:23][C:22]([C:25]([Cl:1])=[O:29])=[CH:21][CH:20]=1)(=[O:18])=[O:17])[CH:13]=[CH2:14]
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
N-allyl-N-(α-methylbenzyl)-4-(N,N-dimethylcarbamoyl)benzenesulfonamide
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N(S(=O)(=O)C1=CC=C(C=C1)C(N(C)C)=O)C(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CNC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N(S(=O)(=O)C1=CC=C(C=C1)C(=O)Cl)C(C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1]C1C=CC=C(C(OO)=O)C=1.[CH2:12]([N:15]([CH:30]([CH3:37])[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)[S:16]([C:19]1[CH:24]=[CH:23][C:22]([C:25](=[O:29])N(C)C)=[CH:21][CH:20]=1)(=[O:18])=[O:17])[CH:13]=[CH2:14]>C(Cl)(Cl)Cl>[CH3:12][NH:15][CH3:30].[CH2:12]([N:15]([CH:30]([CH3:37])[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)[S:16]([C:19]1[CH:24]=[CH:23][C:22]([C:25]([Cl:1])=[O:29])=[CH:21][CH:20]=1)(=[O:18])=[O:17])[CH:13]=[CH2:14]
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
N-allyl-N-(α-methylbenzyl)-4-(N,N-dimethylcarbamoyl)benzenesulfonamide
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N(S(=O)(=O)C1=CC=C(C=C1)C(N(C)C)=O)C(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CNC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N(S(=O)(=O)C1=CC=C(C=C1)C(=O)Cl)C(C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |